3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a nitro group, and possibly a methanobenzodiazocine structure. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related structures, such as oxadiazoles and nitro-substituted compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives is a topic of interest in several papers. For instance, the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives from 3-nitrobenzoic acid is described, involving the formation of an ester, hydrazide, and subsequent cyclization . Similarly, the synthesis of 1,3,4-oxadiazole derivatives from benzyl cyanide via diazeniumdiolation is discussed, highlighting the formation of stable sydnone iminium N-oxides . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopic analysis are commonly used to elucidate the structure and tautomeric preferences of these compounds . The presence of substituents such as nitro groups and methyl groups can influence the electronic distribution and stability of the molecule, as seen in the synthesis and characterization of various S-substituted derivatives of oxadiazoles .
Chemical Reactions Analysis
Oxadiazole derivatives exhibit a range of chemical reactivities, including the ability to form Schiff bases through condensation reactions . The nitro group is a versatile functional group that can participate in various chemical reactions, such as reduction to amino derivatives or involvement in electrophilic aromatic substitution . The reactivity of the target compound would likely be influenced by the presence of these functional groups, as well as the overall molecular architecture.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the acid/base stability of 3-oxo-1,2,3-oxadiazoles is noted, which could be relevant to the stability of the target compound . The presence of nitro and methyl groups can affect the compound's solubility, melting point, and susceptibility to photodegradation. The antimicrobial activities of nitroimidazole derivatives containing an oxadiazole scaffold suggest that the target compound may also possess biological activity .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a product of the Biginelli reaction, typically yielding diastereomers. These diastereomers exhibit oxadiazocine ring opening in solvents like DMF and DMSO, leading to a three-component equilibrium between various diastereomers and other chemical species (Sedova et al., 2014).
- Another study highlights the synthesis of similar compounds using the Biginelli reaction, indicating the influence of catalyst concentration on the ratio of diastereomers produced. These compounds also exhibit ring-opening reactions in specific solvents (Sedova et al., 2016).
Crystal Structure Analysis
- Crystal structure and Hirshfeld surface analysis were conducted on related compounds. This provides insights into the molecular interactions and structural characteristics of such compounds (Gumus et al., 2019).
Transformation and Reactivity
- Research has explored the unexpected transformations of similar compounds in different solutions, demonstrating their dynamic chemical behavior and potential for various chemical applications (Sedova et al., 2017).
Green Chemistry Applications
- The compound's synthesis has been explored in eco-friendly conditions, using natural acidic media, which highlights its potential in sustainable and green chemistry applications (Patil et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-(3,5-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-6-12(2)8-14(7-11)21-18(23)20-16-10-19(21,3)26-17-5-4-13(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWLUNSXREREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.